molecular formula C15H9Cl2NO3 B5529730 3,4-dichloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide

3,4-dichloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide

Cat. No.: B5529730
M. Wt: 322.1 g/mol
InChI Key: VAGWMHLLUOJYAA-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3rd and 4th positions of the benzene ring, and a benzofuran moiety attached to the amide nitrogen

Preparation Methods

The synthesis of 3,4-dichloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dichlorobenzoyl chloride with 5-amino-2-benzofuranone in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3,4-dichloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetone, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

3,4-dichloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in inflammatory and cancer pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate the activity of kinases and transcription factors.

Comparison with Similar Compounds

3,4-dichloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide can be compared with other similar compounds such as:

    3,4-dichloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)aniline: This compound has a similar structure but with an aniline group instead of a benzamide group. It exhibits different chemical reactivity and biological activity.

    3,4-dichloro-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)phenylacetamide:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzofuran and benzamide moieties, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

3,4-dichloro-N-(1-oxo-3H-2-benzofuran-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO3/c16-12-4-1-8(6-13(12)17)14(19)18-10-2-3-11-9(5-10)7-21-15(11)20/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGWMHLLUOJYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49819297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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